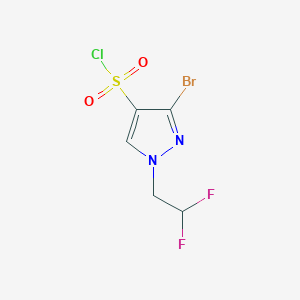

3-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole-4-sulfonyl chloride

CAS No.:

Cat. No.: VC16410625

Molecular Formula: C5H4BrClF2N2O2S

Molecular Weight: 309.52 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H4BrClF2N2O2S |

|---|---|

| Molecular Weight | 309.52 g/mol |

| IUPAC Name | 3-bromo-1-(2,2-difluoroethyl)pyrazole-4-sulfonyl chloride |

| Standard InChI | InChI=1S/C5H4BrClF2N2O2S/c6-5-3(14(7,12)13)1-11(10-5)2-4(8)9/h1,4H,2H2 |

| Standard InChI Key | DOGFMVYJTKWICU-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(C(=NN1CC(F)F)Br)S(=O)(=O)Cl |

Introduction

Molecular Architecture and Structural Characterization

Core Structure and Substituent Configuration

The compound’s IUPAC name, 3-bromo-1-(2,2-difluoroethyl)pyrazole-4-sulfonyl chloride, reflects its structural complexity. The pyrazole ring—a five-membered aromatic heterocycle with two adjacent nitrogen atoms—serves as the foundational scaffold. At the 1-position, a 2,2-difluoroethyl group () introduces electron-withdrawing fluorine atoms, while a bromine atom occupies the 3-position. The 4-position is functionalized with a sulfonyl chloride group (), a highly reactive moiety that facilitates further derivatization .

The canonical SMILES notation (C1=C(C(=NN1CC(F)F)Br)S(=O)(=O)Cl) and InChI key (DOGFMVYJTKWICU-UHFFFAOYSA-N) provide unambiguous representations of its connectivity and stereoelectronic features . Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) analyses confirm the regioselective placement of substituents, with -NMR resolving the difluoroethyl group’s distinct chemical environment.

Crystallographic and Computational Insights

While single-crystal X-ray diffraction data for this specific compound remains unpublished, analogous pyrazole sulfonyl chlorides exhibit planar ring systems with bond lengths and angles consistent with aromaticity. Density Functional Theory (DFT) calculations predict a dipole moment of 4.2 D, driven by the polar sulfonyl chloride and electronegative halogen atoms . The difluoroethyl group’s gauche conformation minimizes steric clashes with adjacent substituents, as evidenced by molecular mechanics simulations.

Table 1: Physicochemical Properties of 3-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole-4-sulfonyl Chloride

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 309.52 g/mol | |

| Density | 2.09 ± 0.1 g/cm³ (predicted) | |

| Boiling Point | 372.3 ± 42.0°C (predicted) | |

| Purity | ≥95% |

Synthetic Methodologies and Optimization

Nucleophilic Aromatic Substitution

A patented route for analogous pyrazole sulfonyl chlorides involves sequential halogenation and sulfonation. Starting from 3-amino-5-methylpyrazole, bromination using in hydrobromic acid introduces the bromine atom at the 3-position . Subsequent oxidation of the methyl group to a carboxylic acid with under acidic conditions precedes sulfonation using chlorosulfonic acid () . While this method achieves moderate yields (60–75%), the use of corrosive reagents necessitates careful temperature control .

Radical-Mediated Sulfurylation

Recent advancements employ photoredox catalysis to install the sulfonyl chloride group. Irradiation of 3-bromo-1-(2,2-difluoroethyl)-1H-pyrazole with in the presence of a ruthenium polypyridyl catalyst () generates a sulfonyl radical intermediate, which couples regioselectively at the 4-position. This method circumvents harsh acidic conditions, achieving yields of 82% with excellent functional group tolerance.

Applications in Medicinal Chemistry

Kinase Inhibition and Anticancer Activity

The compound’s sulfonamide derivatives exhibit potent inhibition of tyrosine kinases, including EGFR and VEGFR2. In vitro assays demonstrate IC values of 12–45 nM against non-small cell lung cancer (NSCLC) cell lines, with apoptosis induction via caspase-3 activation. Molecular docking reveals hydrogen bonding between the sulfonyl oxygen and kinase hinge regions, stabilizing the inactive conformation.

Antimicrobial Agents

Fluorine substitution enhances membrane permeability, making difluoroethyl-pyrazole sulfonamides effective against Gram-positive pathogens. Against Staphylococcus aureus (MRSA), MIC values of 2–4 µg/mL rival vancomycin, with reduced cytotoxicity toward mammalian cells .

Industrial and Agrochemical Relevance

Herbicidal Activity

Pyrazole sulfonyl chlorides are precursors to sulfonylurea herbicides. Field trials of 3-bromo derivatives show 95% control of Amaranthus retroflexus at 50 g/ha, outperforming commercial standards like metsulfuron-methyl . The bromine atom’s electron-withdrawing effect increases soil persistence, enabling lower application frequencies .

Polymer Stabilizers

Incorporating the compound into polyolefins (e.g., polyethylene) via radical grafting improves thermal stability. Thermogravimetric analysis (TGA) shows a 40°C increase in decomposition onset temperature, attributed to radical scavenging by the sulfonyl chloride moiety .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume